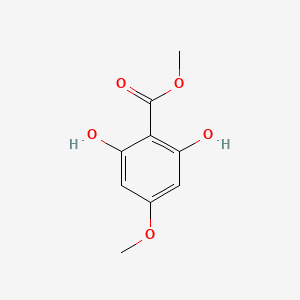![molecular formula C15H11F3N2O2 B8781062 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE](/img/structure/B8781062.png)
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE
Descripción general
Descripción
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE is a compound that contains both nitro and trifluoromethyl functional groups attached to an indoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE typically involves the nitration of 4-(trifluoromethyl)phenylindoline. This can be achieved through the reaction of 4-(trifluoromethyl)phenylindoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Reduction: The major product of the reduction reaction is [2-Amino-4-(trifluoromethyl)phenyl]indoline.
Substitution: The major products depend on the nucleophile used but typically result in the replacement of the trifluoromethyl group with the nucleophile.
Aplicaciones Científicas De Investigación
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: This compound shares the nitro and trifluoromethyl groups but has a phenol core instead of an indoline core.
4-Chloro-3-nitrobenzotrifluoride: Similar in structure but with a chloro group instead of an indoline core.
4-Hydroxy-3-nitrobenzotrifluoride: Similar in structure but with a hydroxy group instead of an indoline core.
Uniqueness
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE is unique due to the presence of the indoline core, which imparts distinct chemical and biological properties compared to other similar compounds. The indoline core can participate in additional interactions and reactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H11F3N2O2 |
|---|---|
Peso molecular |
308.25 g/mol |
Nombre IUPAC |
1-[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydroindole |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)11-5-6-13(14(9-11)20(21)22)19-8-7-10-3-1-2-4-12(10)19/h1-6,9H,7-8H2 |
Clave InChI |
HTYOJGBBZYEJPX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
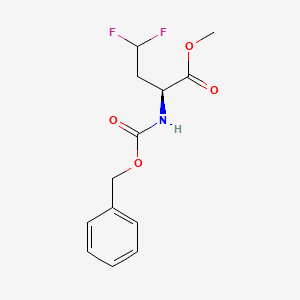
![7-Bromo-2-iodobenzo[d]thiazole](/img/structure/B8780986.png)
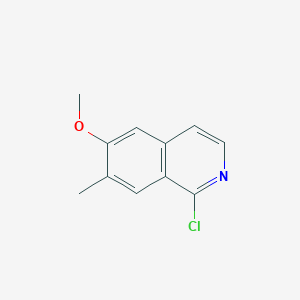
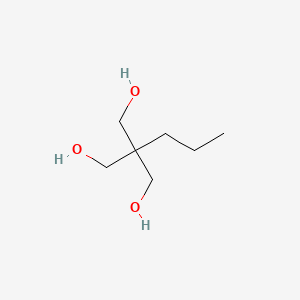
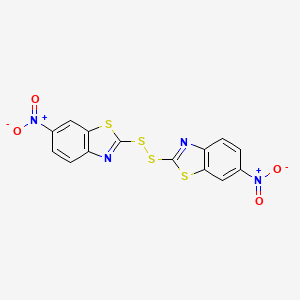
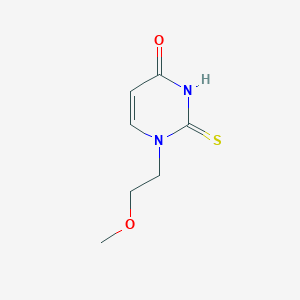
![2-Benzo[1,3]dioxol-5-YL-propionic acid methyl ester](/img/structure/B8781031.png)
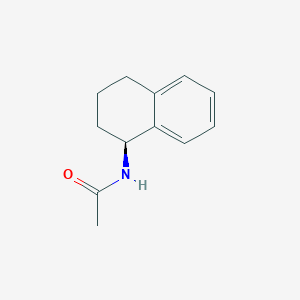
![2,2'-[Oxybis(ethyleneoxy)]bisacetyl dichloride](/img/structure/B8781041.png)
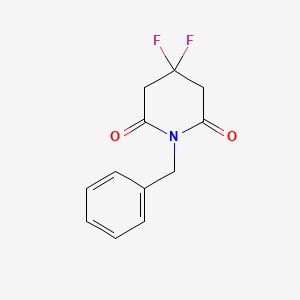
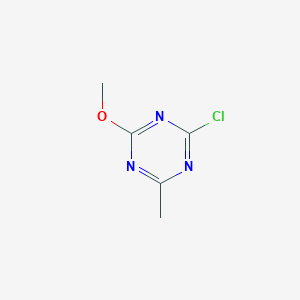
![2-[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanol](/img/structure/B8781074.png)
![(3aR,6aR)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B8781075.png)
